

A Technical Guide to Creatinine-d5: Structure, Properties, and Application in Quantitative Analysis

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Compound of Interest

Compound Name: Creatinine-d5

Cat. No.: B12419821

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Abstract

Creatinine-d5 is a stable isotope-labeled form of creatinine, a key biomarker for renal function. By incorporating five deuterium atoms, it serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), the reference method for precise creatinine quantification. This guide provides an in-depth overview of **Creatinine-d5**, including its chemical structure, physicochemical properties, and a detailed protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The content is intended for researchers, clinical chemists, and drug development professionals who require accurate and reliable measurement of creatinine in biological matrices.

Chemical Identity and Physicochemical Properties

Creatinine-d5 is the deuterated isotopologue of creatinine, a metabolic byproduct of creatine phosphate in muscle tissue.[1] The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. Specifically, these substitutions are located on the N-methyl group (CD₃) and the adjacent imidazolidinone ring carbon (C-5), which becomes deuterated (CD₂).[2] This stable, heavy-isotope labeling allows it to be distinguished from endogenous, unlabeled creatinine by a mass spectrometer due to its higher mass.

The key advantage of using **Creatinine-d5** as an internal standard is that it shares nearly identical chemical and physical properties with the native analyte. This ensures it behaves

similarly during sample extraction, chromatographic separation, and ionization, thereby effectively correcting for matrix effects and variations in sample processing.[3]

Quantitative Data Summary

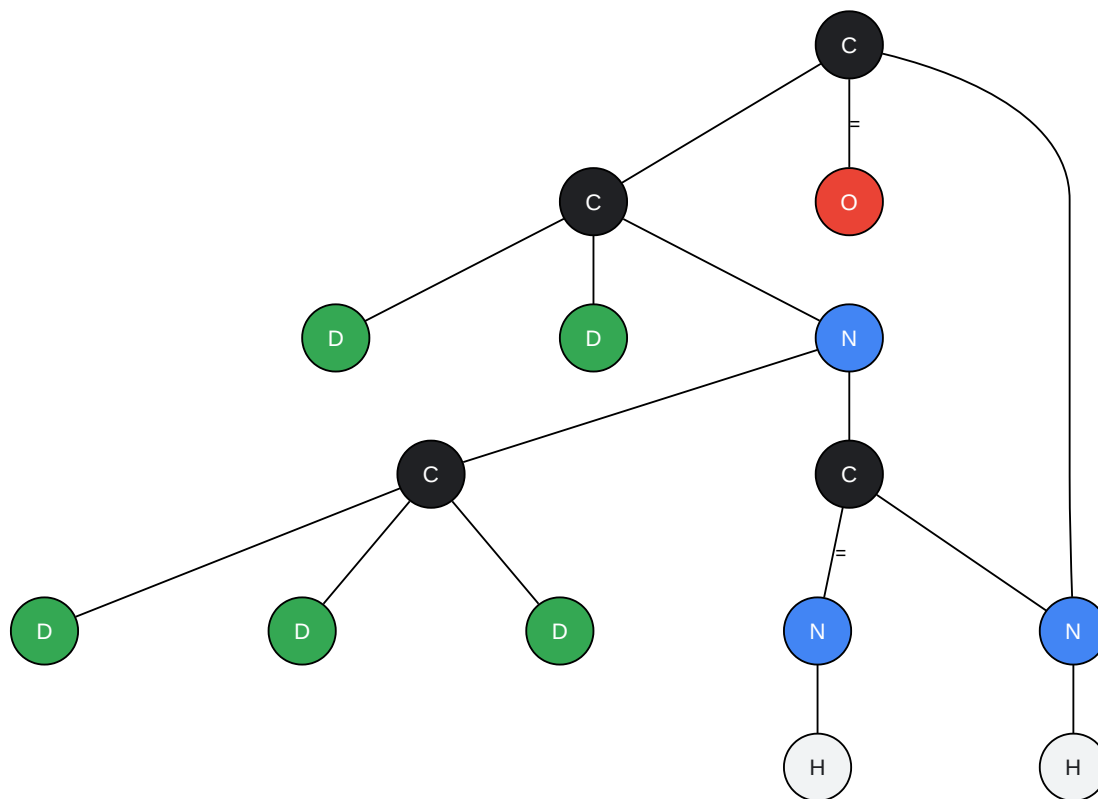
The fundamental properties of **Creatinine-d5** are summarized below. This data is critical for its use in analytical standard preparation and mass spectrometry method development.

Property	Value	Source
Molecular Formula	C ₄ D ₅ H ₂ N ₃ O	[2]
Molecular Weight	118.15 g/mol	[2]
Exact Mass	118.09 Da	
Unlabeled Molecular Weight	113.12 g/mol	
Isotopic Purity	≥99% atom D	
Appearance	White to off-white solid	Generic
Common Applications	Internal standard for clinical MS, Metabolomics	

Chemical Structure Visualization

The diagram below illustrates the precise location of the five deuterium atoms within the **Creatinine-d5** molecule.

Chemical Structure of Creatinine-d5



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Caption: Chemical structure of **Creatinine-d5** ($C_4D_5H_2N_3O$).

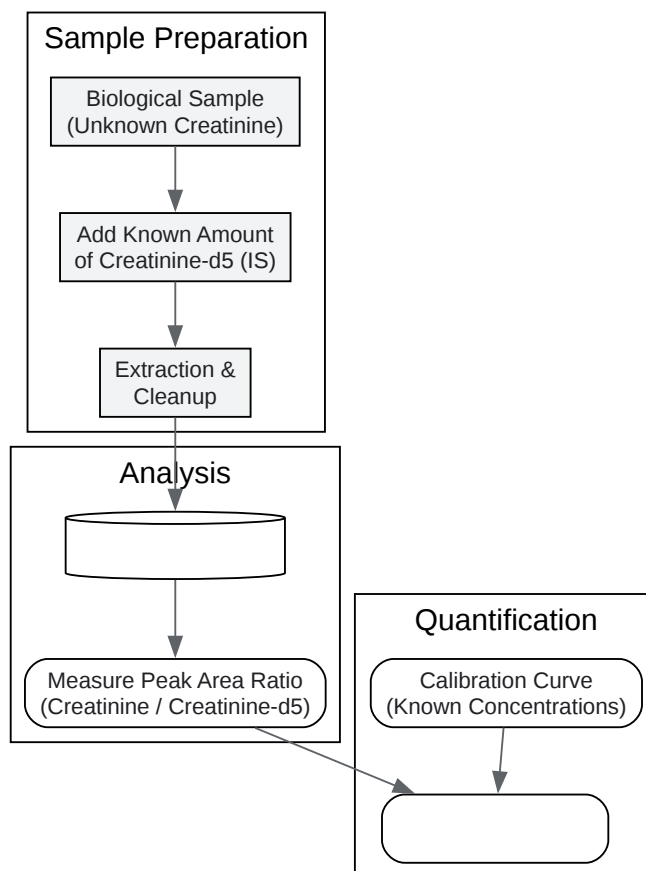
Application in Quantitative LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for creatinine measurement due to its high specificity and sensitivity, which overcomes the interferences seen in traditional colorimetric (Jaffe) and enzymatic assays. The use of a stable isotope-labeled internal standard like **Creatinine-d5** is central to the accuracy of the IDMS method.

The core principle involves adding a known quantity of **Creatinine-d5** to an unknown sample. The deuterated standard and the native analyte are extracted and analyzed together. The mass spectrometer detects and quantifies both the native (e.g., precursor ion m/z 114) and the labeled (m/z 119) forms. Because any sample loss or matrix-induced signal suppression/enhancement affects both compounds equally, the ratio of their signals remains

constant. This ratio is used to calculate the precise concentration of the native creatinine in the original sample by referencing a calibration curve.

Principle of Isotope Dilution Mass Spectrometry



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Caption: Logical workflow for quantification by isotope dilution.

Detailed Experimental Protocol: Creatinine in Human Urine

This section provides a representative "dilute-and-shoot" LC-MS/MS protocol for the high-throughput analysis of creatinine in human urine, a common clinical application.

Reagents and Standard Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve unlabeled creatinine and **Creatinine-d5** in separate volumetric flasks using methanol or a 50:50 acetonitrile:water

mixture to achieve a final concentration of 1 mg/mL for each.

- Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with 50:50 acetonitrile:water to obtain intermediate stocks of 100 µg/mL.
- Internal Standard (IS) Working Solution (100 ng/mL): Further dilute the **Creatinine-d5** intermediate stock with 50:50 acetonitrile:water to a final concentration of 100 ng/mL. This solution will be used for sample dilution.
- Calibration Standards (1-1000 ng/mL): Serially dilute the unlabeled creatinine intermediate stock solution with drug-free synthetic urine or a similar matrix to prepare a set of calibration standards with concentrations spanning the expected clinical range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation

- Thaw frozen urine samples, calibration standards, and quality control (QC) samples at room temperature.
- Vortex all samples for 15-30 seconds to ensure homogeneity.
- Centrifuge the samples at approximately 4000 rpm for 10 minutes to pellet any particulate matter.
- In a clean 96-well plate or microcentrifuge tubes, combine 50 µL of the urine supernatant (or standard/QC) with 950 µL of the IS Working Solution (100 ng/mL). This step performs a 1:20 dilution and adds the internal standard simultaneously.
- Seal the plate or cap the tubes and vortex for 1 minute to ensure thorough mixing.
- Place the prepared plate or vials directly into the autosampler of the LC-MS/MS system for analysis.

LC-MS/MS Instrumentation and Conditions

- LC System: Agilent 1260 Infinity or equivalent.
- MS System: API 4000 Triple Quadrupole or equivalent.

- LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining the polar creatinine molecule. An example is a Raptor HILILC-Si, 50 x 2.1 mm, 2.7 μ m.
- Mobile Phase: Isocratic elution with 10 mM ammonium formate in 80% acetonitrile / 20% water.
- Flow Rate: 0.5 - 1.0 mL/min.
- Injection Volume: 5-10 μ L.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
 - Creatinine transition: Q1: 114.1 m/z \rightarrow Q3: 44.2 m/z.
 - **Creatinine-d5** transition: Q1: 119.1 m/z \rightarrow Q3: 49.2 m/z (adjusted for +5 Da shift).

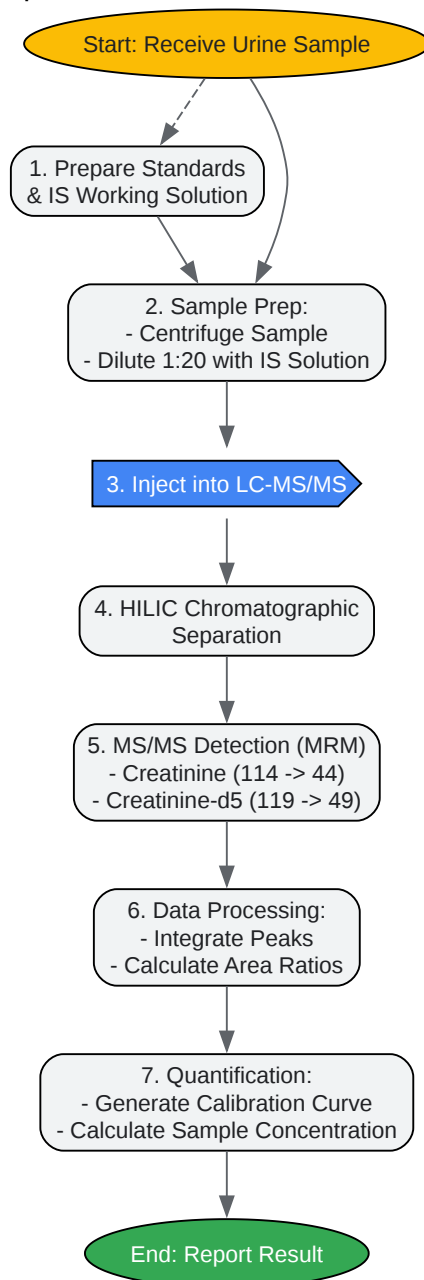
Data Processing

- Integrate the chromatographic peaks for the creatinine and **Creatinine-d5** MRM transitions using the instrument's software (e.g., MassLynx, Analyst).
- Calculate the peak area ratio of creatinine to **Creatinine-d5** for all standards, QCs, and unknown samples.
- Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations. Apply a linear regression with 1/x weighting.
- Determine the creatinine concentration in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram provides a high-level visual summary of the entire analytical process.

LC-MS/MS Experimental Workflow for Creatinine Analysis



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Caption: High-level workflow from sample receipt to final result.

Conclusion

Creatinine-d5 is an indispensable tool for modern clinical chemistry and metabolic research. Its properties make it an ideal internal standard for isotope dilution LC-MS/MS, enabling highly accurate, precise, and specific quantification of creatinine. The detailed protocol and workflows

provided in this guide offer a robust framework for implementing this reference method, ensuring reliable data for renal function assessment and other diagnostic and research applications.

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